Crystal structure and molecular weight of 5-Ethyl-2,6-dimethylpyrimidin-4-amine
Crystal structure and molecular weight of 5-Ethyl-2,6-dimethylpyrimidin-4-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Ethyl-2,6-dimethylpyrimidin-4-amine
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the crystal structure and molecular weight of the heterocyclic compound 5-Ethyl-2,6-dimethylpyrimidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of the analytical techniques and structural properties of novel chemical entities.
Introduction: The Significance of Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's three-dimensional structure and its precise molecular weight is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and regulatory compliance. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 5-Ethyl-2,6-dimethylpyrimidin-4-amine, a substituted pyrimidine, these parameters are of paramount importance, as the pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents.
This guide will delve into the practical and theoretical aspects of determining these fundamental properties, providing both established protocols and the scientific rationale behind the chosen experimental pathways. While specific, publicly available crystallographic data for 5-Ethyl-2,6-dimethylpyrimidin-4-amine is not prevalent, this guide will establish the definitive methods for its determination and provide expected values based on closely related structures.
Part 1: Molecular Identity and Physicochemical Properties
The initial step in the characterization of any novel compound is the confirmation of its molecular formula and weight, alongside a summary of its key physicochemical properties.
Molecular Formula and Weight
The molecular formula for 5-Ethyl-2,6-dimethylpyrimidin-4-amine is C₈H₁₃N₃. The molecular weight is a critical parameter for confirming the identity and purity of a synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | Calculated |
| Monoisotopic Mass | 151.1109 g/mol | Calculated |
| Average Mass | 151.214 g/mol | Calculated |
This data is calculated based on the elemental composition and standard atomic weights.
Structural Representation
Caption: 2D Chemical Structure of 5-Ethyl-2,6-dimethylpyrimidin-4-amine.
Part 2: Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of 5-Ethyl-2,6-dimethylpyrimidin-4-amine is prepared in a suitable volatile solvent such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a preferred method for this class of molecules due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.
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Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios (m/z) with high precision.
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Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For 5-Ethyl-2,6-dimethylpyrimidin-4-amine, this would be expected at an m/z of approximately 152.1182. The high resolution allows for the confirmation of the elemental composition.
Caption: Workflow for High-Resolution Mass Spectrometry.
Part 3: Elucidation of the Crystal Structure by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of 5-Ethyl-2,6-dimethylpyrimidin-4-amine. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
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Crystal Mounting and Data Collection: A suitable crystal (typically <0.5 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to produce the final, highly accurate molecular structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Expected Structural Features
Based on the known structures of related pyrimidine derivatives, several features can be anticipated in the crystal structure of 5-Ethyl-2,6-dimethylpyrimidin-4-amine:
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Planarity: The pyrimidine ring is expected to be largely planar.
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Hydrogen Bonding: The amine group at the 4-position is a strong hydrogen bond donor, and the ring nitrogen atoms are hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by intermolecular hydrogen bonds, potentially forming dimers or extended networks.
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Conformation of the Ethyl Group: The ethyl group at the 5-position will adopt a conformation that minimizes steric hindrance with the adjacent methyl group and the pyrimidine ring.
Conclusion
The comprehensive characterization of 5-Ethyl-2,6-dimethylpyrimidin-4-amine, through the determination of its molecular weight and crystal structure, is fundamental to its potential development as a pharmaceutical agent. The methodologies outlined in this guide, namely high-resolution mass spectrometry and single-crystal X-ray diffraction, represent the definitive approaches for obtaining this critical data. While a specific crystal structure is not yet in the public domain, the protocols and expected structural features discussed provide a robust framework for its future elucidation and application in scientific research.
References
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PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 448672, 5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine. [Link]
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